COX Enzyme Inhibition: Romazarit Demonstrates Functionally Irrelevant IC₅₀ Values Versus NSAIDs
Romazarit exhibits negligible cyclooxygenase (COX) inhibitory activity, contrasting sharply with classical NSAIDs. In sheep seminal vesicle cell-free preparations, romazarit displayed an IC₅₀ of 6500 μM, while in rat renal medulla preparations the IC₅₀ exceeded 300 μM [1]. By comparison, typical NSAIDs such as piroxicam achieve COX-2 inhibition at sub-micromolar to low micromolar IC₅₀ values [2]. This data establishes that romazarit operates via a mechanism fundamentally distinct from COX-dependent NSAIDs.
| Evidence Dimension | COX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Sheep seminal vesicle: 6500 μM; Rat renal medulla: >300 μM |
| Comparator Or Baseline | Classical NSAIDs (e.g., piroxicam): COX-2 IC₅₀ typically <1 μM |
| Quantified Difference | Romazarit IC₅₀ >300-fold higher (minimum) than typical NSAIDs |
| Conditions | Sheep seminal vesicle and rat renal medulla cell-free prostaglandin synthetase preparations |
Why This Matters
This differentiation confirms that romazarit is unsuitable for research requiring COX inhibition but uniquely suitable for studies investigating COX-independent, disease-modifying mechanisms of action.
- [1] Bloxham DP, Bradshaw D, Cashin CH, Dodge BB, Lewis EJ, Westmacott D, Self CR. Biologic properties of romazarit (Ro 31-3948), a potential disease-modifying antirheumatic drug. J Pharmacol Exp Ther. 1990 Mar;252(3):1331-40. View Source
- [2] Puig C, Crespo MI, Godessart N, Feixas J, Ibarzo J, Jiménez JM, Soca L, Cardelús I, Heredia A, Miralpeix M, et al. Synthesis and biological evaluation of 3,4-diaryloxazolones: A new class of orally active cyclooxygenase-2 inhibitors. J Med Chem. 2000 Jan 27;43(2):214-23. View Source
